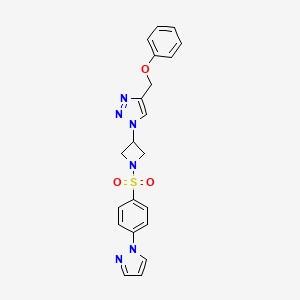
1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole" is a complex molecule that appears to be related to a family of compounds with potential antimicrobial activity. This molecule is characterized by the presence of several functional groups, including a pyrazole ring, a phenylsulfonyl group, an azetidinone (azetidine-2-one) core, and a 1,2,3-triazole ring. These structural motifs are known to contribute to the biological activity of such compounds.
Synthesis Analysis
The synthesis of related azetidinone derivatives has been described in the literature. For instance, a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized by reacting chlorinated azetidin-2-one precursors with benzene sulfonyl chloride in the presence of pyridine . Another synthetic approach involves the preparation of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia via Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific molecule is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the compound includes several rings that are known to impart significant biological properties. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, which is often found in compounds with antimicrobial activity . The 1,2,3-triazole ring is another five-membered heterocycle containing three nitrogen atoms, which can contribute to the stability and reactivity of the molecule . The azetidinone core is a four-membered lactam ring, which is a key feature in beta-lactam antibiotics, although the presence of the sulfonyl group may alter its biological activity .
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the sulfonyl group can participate in sulfonylation reactions, and the azetidinone ring can undergo reactions typical of beta-lactams, such as ring-opening under certain conditions . The 1,2,3-triazole ring can be involved in transannulation reactions with azirines, as described in the synthesis of dihydropyrazines, which can be further converted to pyrazines under basic conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole" are not provided, related compounds have been characterized using IR, 1H NMR spectroscopy, and elemental analysis . These techniques allow for the determination of functional groups, molecular structure, and purity. The presence of multiple aromatic rings and heteroatoms in the molecule suggests it would have significant polar character, which could influence its solubility and interaction with biological targets. The antimicrobial activity of similar compounds has been evaluated using broth dilution methods, indicating the potential for this compound to be active against bacterial and fungal strains .
科学研究应用
Antibacterial Activity
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been prepared, showing good activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. The study highlights the role of various substituents on azole moieties in influencing antibacterial activity, both in vitro and in vivo, demonstrating the importance of electronic character and specific substituents for antibacterial efficacy (Genin et al., 2000).
Antimicrobial Agents
Novel 1,2,3-triazoles derivatives synthesized via 1,3-dipolar cycloaddition (click-reaction) demonstrated broad spectrum antibacterial activity against various strains, and significant antifungal activity at a concentration of 10 μg/mL, showcasing the potential of these compounds as antimicrobial agents (Pervaram et al., 2017).
Selective Estrogen Receptor Degraders
The development of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer is highlighted by the discovery of AZD9833. This compound shows potent in vivo activity in mouse xenograft models, leading to its progression into clinical trials, illustrating the application of such compounds in cancer therapy (Scott et al., 2020).
Sulfone-Linked Bis Heterocycles
The synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles, combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, were explored. Compound 8 showed pronounced activity, suggesting the potential of sulfone linkage in enhancing antimicrobial effects (Padmavathi et al., 2008).
Antimicrobial and Apoptosis Inducing Agents
Novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Furthermore, apoptosis studies on ovarian follicles of goats indicate the potential of these compounds as apoptosis-inducing agents, highlighting a possible application in cancer research or treatment (Sindhu et al., 2016).
属性
IUPAC Name |
4-(phenoxymethyl)-1-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c28-31(29,21-9-7-18(8-10-21)26-12-4-11-22-26)25-14-19(15-25)27-13-17(23-24-27)16-30-20-5-2-1-3-6-20/h1-13,19H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKRHBJVERTHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)
![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)
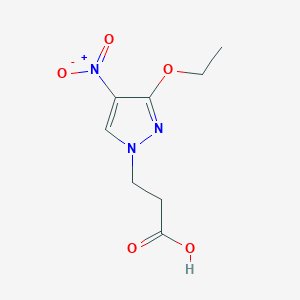
![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
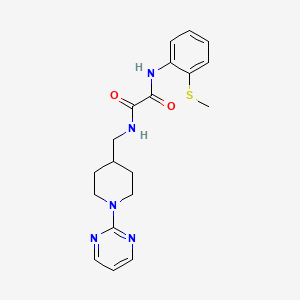
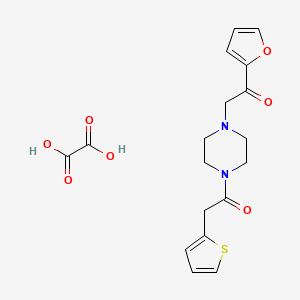

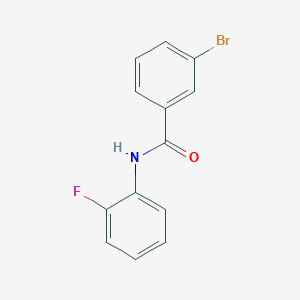
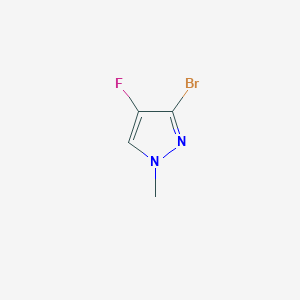
![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
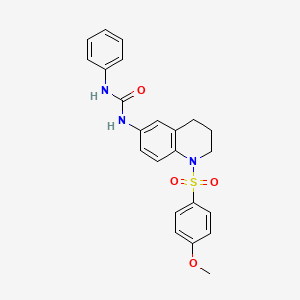

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)